molecular formula C9H6ClN3O2 B172170 2-Chloro-3-nitroquinolin-4-amine CAS No. 132521-67-6

2-Chloro-3-nitroquinolin-4-amine

Cat. No.: B172170
CAS No.: 132521-67-6
M. Wt: 223.61 g/mol
InChI Key: UBPICIQNBFNDIQ-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroquinolin-4-amine (CAS 132521-67-6) is a polysubstituted quinoline derivative of significant value in organic synthesis and medicinal chemistry research. This compound serves as a key synthetic intermediate for the construction of complex heterocyclic systems, most notably as a direct precursor for 1H-imidazo[4,5-c]quinolin-4-amine derivatives . These derivatives are actively investigated as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR), a promising target for developing therapeutics for inflammatory diseases, chronic neuropathic pain, and liver conditions . The molecule's utility stems from its distinct reactivity profile: the electron-withdrawing nitro group at the 3-position activates the ring, the chlorine at the 2-position acts as a good leaving group for nucleophilic substitution, and the amine at the 4-position can participate in further chemical transformations . A common synthesis involves a multi-step sequence starting from quinoline-2,4-diol, proceeding through nitration and chlorination steps . Researchers value this trifunctional building block for its role in exploring structure-activity relationships and developing novel biologically active compounds . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPICIQNBFNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619712
Record name 2-Chloro-3-nitroquinolin-4-amine
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-67-6
Record name 2-Chloro-3-nitro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132521-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-nitroquinolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 Nitroquinolin 4 Amine and Its Direct Precursors

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a variety of named reactions that form the foundation of heterocyclic chemistry. nih.gov

Classical methods for quinoline synthesis typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors. These methods, while foundational, often require harsh reaction conditions.

Skraup Synthesis : This is one of the oldest and most well-known methods for synthesizing quinoline. It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orguop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, acid-catalyzed cyclization, and finally, oxidation to form the quinoline ring. uop.edu.pkpharmaguideline.com The reaction is often vigorous and requires careful temperature control. uop.edu.pk

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com Aniline reacts with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst. nih.govacs.org This method offers greater versatility in synthesizing substituted quinolines. wikipedia.org

Friedländer Synthesis : This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and involves an initial aldol-type condensation followed by cyclodehydration. wikipedia.orgalfa-chemistry.comorganicreactions.org

Combes Synthesis : In this reaction, an aniline is condensed with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid. iipseries.orgwikipedia.org The reaction forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgslideshare.net

Table 1: Overview of Classical Quinoline Synthesis Methods
Synthesis MethodKey ReactantsCatalyst/ConditionsPrimary Product Type
SkraupAniline, Glycerol, Oxidizing AgentH₂SO₄, HeatUnsubstituted or simple quinolines wikipedia.orgpharmaguideline.com
Doebner-von MillerAniline, α,β-Unsaturated CarbonylAcid (e.g., HCl, Lewis Acids)Substituted quinolines nih.govwikipedia.org
Friedländer2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or BaseSubstituted quinolines wikipedia.orgresearchgate.net
CombesAniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted quinolines iipseries.orgwikipedia.org

While classical methods are robust, their limitations, such as harsh conditions and limited functional group tolerance, have driven the development of more sophisticated and milder synthetic routes. acs.org Modern paradigms often focus on transition-metal-catalyzed reactions, C-H bond activation, and photo-induced cyclizations. mdpi.com These contemporary methods offer improved efficiency, regioselectivity, and substrate scope. nih.gov The development of nanocatalysts and green protocols, such as using microwave irradiation or environmentally benign solvents, further represents the evolution towards more sustainable synthetic chemistry. acs.orgmdpi.com

Targeted Synthesis of 2-Chloro-3-nitroquinolin-4-amine

The synthesis of this compound is not achieved through a classical ring-forming reaction but rather by the functionalization of a pre-existing, highly substituted quinoline core. The key precursor for this transformation is 2,4-dichloro-3-nitroquinoline (B146357).

The preparation of this precursor, 2,4-dichloro-3-nitroquinoline, typically starts from 2,4-dihydroxy-3-nitroquinoline (B78227) (also known as 3-nitroquinoline-2,4-diol). This diol is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine, to convert the hydroxyl groups into chlorides. echemi.com The reaction is heated to drive the conversion, and upon completion, the product is isolated by pouring the reaction mixture into ice-water, causing the chlorinated product to precipitate. echemi.com

Table 2: Synthesis of the Precursor 2,4-Dichloro-3-nitroquinoline
Starting MaterialReagentsKey ConditionsProduct
2,4-Dihydroxy-3-nitroquinolinePhosphorus oxychloride (POCl₃), Triethylamine (Et₃N)Heating (e.g., 90-120°C)2,4-Dichloro-3-nitroquinoline echemi.com

The structure of 2,4-dichloro-3-nitroquinoline is highly activated for nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing chlorine atoms, a powerful electron-withdrawing nitro group at the 3-position, and the inherent electron deficiency of the pyridine (B92270) ring make the C2 and C4 positions highly electrophilic.

The key to synthesizing this compound is the regioselective substitution of the chlorine atom at the C4 position over the C2 position. In related heterocyclic systems like 2,4-dichloroquinazolines, it is well-documented that nucleophilic attack by amines occurs preferentially at the 4-position. nih.gov This regioselectivity is governed by electronic factors; the C4 position is generally more activated towards nucleophilic attack in such systems.

The conversion of 2,4-dichloro-3-nitroquinoline to the target compound is achieved by a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an amine. The amine's lone pair of electrons attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion and the formation of the C-N bond.

This transformation is highly regioselective, yielding the 4-amino product. The enhanced reactivity at the C4 position ensures that the substitution occurs there, leaving the chlorine atom at the C2 position intact. This selectivity is crucial for the synthesis of the desired product.

Due to the high degree of electronic activation of the 2,4-dichloro-3-nitroquinoline substrate, the amination reaction can often proceed under mild, catalyst-free conditions. researchgate.net The inherent electrophilicity of the C4 position is sufficient to react with nucleophiles like ammonia or primary amines without the need for a transition metal catalyst, which is often required for less activated aryl halides. nih.govacs.orgnih.gov

The choice of solvent can play a significant role in nucleophilic aromatic substitution reactions. libretexts.org Polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the charge separation in the transition state. stackexchange.com In some cases, polar protic solvents like ethanol (B145695) may be used. nih.gov The solvent can influence the reaction rate by stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. csbsju.eduyoutube.com For highly activated substrates, the reaction may proceed efficiently across a range of solvents, and the choice is often guided by reactant solubility and ease of product isolation.

Table 3: Amination Reaction Parameters
ParameterDescriptionRelevance to Synthesis
Catalyst Typically not required (Catalyst-free)The electron-deficient nature of the quinoline ring, enhanced by the nitro group, allows the reaction to proceed without catalytic activation. researchgate.net
Solvent Polar aprotic (e.g., Dioxane, THF) or polar protic (e.g., Ethanol)Solvent choice affects reactant solubility and can stabilize the reaction's transition state, influencing the reaction rate. stackexchange.comrsc.org
Temperature Varies from room temperature to elevated temperaturesReaction temperature can be adjusted to control the rate of the regioselective amination. stackexchange.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. While a specific, documented microwave-assisted protocol for the direct synthesis of this compound is not extensively reported in the literature, the synthesis of analogous substituted quinolines and related nitrogen-containing heterocycles under microwave irradiation suggests a viable pathway.

These reactions are typically performed in a dedicated microwave reactor, which allows for precise control of temperature and pressure. The general approach would likely involve the reaction of a pre-functionalized quinoline precursor in a suitable solvent with a high dielectric constant to efficiently absorb microwave energy. For instance, the introduction of the chloro and nitro groups onto a 4-aminoquinoline (B48711) scaffold could potentially be accelerated under microwave conditions.

The following table outlines representative conditions used in the microwave-assisted synthesis of various heterocyclic compounds, which could be adapted for the synthesis of this compound or its precursors.

Heterocyclic SystemReactantsSolventTemperature (°C)TimeYield (%)
Quinoline-fused 1,4-benzodiazepines3-bromomethyl-2-chloro-quinolines-80-92-97
4-aminoquinoline-phthalimidesPhthalic anhydrides, 4-aminoquinoline-diaminesDMSO1602 min81-92
Quinazolinones2-benzamidobenzoyl chloride, hydrazine (B178648)/thioureaDMF1354 min81-85
2-amino-4-chloro-pyrimidine derivatives2-amino-4-chloro-pyrimidine, substituted aminesAnhydrous propanol120-14015-30 min-

This table presents a summary of conditions for related microwave-assisted syntheses and is intended to be illustrative of potential starting points for the synthesis of this compound.

Multi-Step Synthetic Sequences Employing Nitroquinolones as Intermediates

A more established approach to the synthesis of this compound involves a multi-step sequence, often utilizing a nitroquinolone intermediate. This method allows for the sequential and controlled introduction of the desired functional groups onto the quinoline core. A plausible synthetic route could commence with a substituted quinolin-4-ol, which then undergoes nitration and chlorination.

For example, a synthetic pathway for a related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, starts from 6-bromoquinolin-4-ol. researchgate.net This precursor is first nitrated to introduce the nitro group at the 3-position, followed by chlorination to replace the hydroxyl group at the 4-position with a chlorine atom. researchgate.net This resulting 6-bromo-4-chloro-3-nitroquinoline (B1343797) is then reacted with an appropriate amine to yield the final product. researchgate.net

Adapting this strategy for the synthesis of this compound, one could envision a similar sequence starting from a suitable quinolin-4-ol precursor. The key steps would be:

Nitration: The quinolin-4-ol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric or propionic acid, to introduce the nitro group at the 3-position, yielding a 3-nitroquinolin-4-ol (B21240) intermediate. researchgate.net

Chlorination: The resulting 3-nitroquinolin-4-ol is then subjected to a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group at the 4-position to a chloro group. This step would likely yield a 2,4-dichloro-3-nitroquinoline if the starting material was a quinolin-2,4-dione derivative, or a 4-chloro-3-nitroquinoline (B17048) from a quinolin-4-ol.

Amination: The final step would involve the selective amination at the 4-position. This could be achieved by reacting the chlorinated intermediate with an amino source.

The following table summarizes a representative multi-step synthesis for a related bromo-nitroquinoline derivative, illustrating the types of reagents and conditions that could be employed. researchgate.net

StepStarting MaterialReagents and ConditionsIntermediate/Product
1. Nitration6-bromoquinolin-4-olNitric acid, propionic acid, 125°C, 2h6-bromo-3-nitroquinolin-4-ol
2. Chlorination6-bromo-3-nitroquinolin-4-olPOCl₃, 110°C6-bromo-4-chloro-3-nitroquinoline
3. Substitution6-bromo-4-chloro-3-nitroquinoline2-(4-aminophenyl)-2-methylpropanenitrile, acetic acid, reflux, 1h2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

This table is based on the synthesis of a related compound and illustrates a potential pathway to this compound through a multi-step sequence involving a nitroquinolone intermediate. researchgate.net

Green Chemistry Principles in the Synthesis of Related Quinoline Frameworks

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netijpsjournal.com These principles focus on the use of less hazardous materials, renewable resources, and energy-efficient methods. researchgate.netijpsjournal.com

Utilization of Environmentally Benign Solvents and Catalysts

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water, ethanol, and ionic liquids are increasingly being used as reaction media for the synthesis of quinolines. researchgate.netijirt.org The use of water as a solvent is particularly advantageous due to its low cost, non-flammability, and minimal environmental impact. nih.gov

In addition to benign solvents, the development of eco-friendly catalysts is also a major focus. These catalysts are often recoverable and reusable, reducing waste and cost. Examples include various solid acid catalysts, zeolites, and metal nanoparticles. rsc.org

Nanocatalyst-Mediated Synthetic Routes

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.govacs.org Various nanocatalysts, including those based on nickel, copper, iron, and silver, have been successfully employed in the synthesis of quinoline derivatives. nih.govnanomaterchem.com These reactions can often be carried out under milder conditions and with lower catalyst loading compared to traditional catalytic systems. nih.gov For instance, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being easily recoverable and reusable for multiple cycles. nih.gov

Solvent-Free and Catalyst-Free Methodologies

An ideal green synthesis would involve reactions that proceed without the need for either a solvent or a catalyst. Solvent-free, or "neat," reactions reduce waste and simplify product purification. rsc.org These reactions are often facilitated by thermal or microwave irradiation. researchgate.net Several solvent-free methods for the synthesis of quinoline derivatives have been reported, often demonstrating high efficiency and atom economy. rsc.org

Catalyst-free approaches are also being explored, further simplifying reaction protocols and avoiding potential contamination of the product with catalyst residues. rsc.org These methods typically rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures.

Formic Acid Catalysis in Quinoline Formation

Formic acid has emerged as a versatile and environmentally benign catalyst and reagent in organic synthesis. ijpsjournal.com It can act as a Brønsted acid catalyst and also as a hydrogen source in transfer hydrogenation reactions. rsc.org In the context of quinoline synthesis, formic acid can be used to promote cyclization and other key bond-forming reactions under mild conditions. ijpsjournal.comresearchgate.net The use of formic acid avoids the need for strong, corrosive acids and can lead to improved reaction selectivity and yields. ijpsjournal.com

Oxidative Annulation Strategies for Related Substituted Quinolines

The synthesis of quinolines via oxidative annulation has become a significant area of research, offering innovative routes that leverage catalytic processes for high efficiency and broad substrate compatibility. mdpi.comscilit.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, guided by transition metals or photoredox chemistry. Key strategies in this field include C–H bond activation, dehydration coupling, and photo-induced oxidative cyclization. mdpi.comscilit.com

Recent advancements have highlighted the use of various catalytic systems to achieve these transformations. For instance, rhodium-catalyzed ortho-C–H bond activation has been employed to create substituted quinolines through a cascade of C-H activation and heteroannulation reactions. mdpi.com Another approach involves ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation of enaminones with anthranils. mdpi.com Copper-catalyzed annulation strategies, such as the [4+1+1] annulation using ammonium (B1175870) salts and anthranils, provide access to 2,3-diaroylquinolines under mild conditions. mdpi.com Similarly, a copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes has been developed for synthesizing 8-acylquinolines. researchgate.net

Electrochemical methods have also emerged as a powerful tool. A paired electrolysis-enabled cascade annulation allows for the synthesis of highly functionalized quinolines from readily available isatins and alkynes under mild, pH-neutral conditions. nih.gov This electro-reductive activation of isatin, combined with anodic oxidation, facilitates the intermolecular cascade annulation. nih.gov

The table below summarizes selected oxidative annulation strategies for synthesizing substituted quinolines.

Catalyst/SystemReactantsAnnulation StrategyProduct TypeReference
Rhodium (Rh)N/AC–H activation / HeteroannulationQuinoline Carboxylates mdpi.com
Ruthenium (Ru)Enaminones, AnthranilsAza-Michael addition / Intramolecular annulationSubstituted Quinolines mdpi.com
Copper (Cu)Ammonium salts, Anthranils[4+1+1] Annulation2,3-Diaroylquinolines mdpi.com
Copper (Cu)Anthranils, Phenylacetaldehydes[3+2+1] Annulation8-Acylquinolines researchgate.net
Paired ElectrolysisIsatins, AlkynesCascade AnnulationFunctionalized Quinolines nih.gov

Cascade Reaction Mechanisms for Substituted Quinolines (e.g., Knoevenagel and Aza-Wittig)

Cascade reactions, also known as domino reactions, provide an efficient pathway for the synthesis of complex molecules like substituted quinolines by combining multiple transformations into a single synthetic operation without isolating intermediates. A prominent example is the cascade sequence involving a Knoevenagel condensation and an intramolecular aza-Wittig reaction. nih.govbeilstein-journals.orgrsc.org This methodology is particularly effective for assembling the quinoline core from readily available precursors. nih.govbeilstein-archives.org

This cascade is frequently initiated with ortho-azidobenzaldehydes as a key building block. nih.govbeilstein-journals.orgnih.gov The reaction sequence proceeds in a domino fashion. First, the ortho-azidobenzaldehyde reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane via a Staudinger reaction. nih.govnih.gov This intermediate then undergoes a base-mediated Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as a β-ketosulfonamide, β-ketosulfone, or 1,3-dicarbonyl compound. nih.govbeilstein-journals.org The product of this condensation then undergoes a subsequent intramolecular aza-Wittig reaction, which results in cyclization and the formation of the quinoline ring system, releasing triphenylphosphine oxide as a byproduct. nih.govnih.gov

This approach has been successfully applied to the synthesis of a variety of substituted quinolines, including 3-sulfonylquinolines, 3-acylquinolines, and quinolin-4-ols. nih.govrsc.orgresearchgate.net The versatility of the starting materials, such as various substituted o-azidobenzaldehydes and different active methylene compounds, allows for the creation of a diverse library of quinoline derivatives in good to excellent yields. nih.govbeilstein-archives.org

The table below provides an overview of the Knoevenagel/aza-Wittig cascade for quinoline synthesis.

Reactant 1Reactant 2Key ReactionsProduct TypeReference
o-Azidobenzaldehydeβ-KetosulfonamidesStaudinger reaction, Knoevenagel condensation, Intramolecular aza-Wittig3-Sulfonylquinolines nih.gov
o-Azidobenzaldehydeβ-KetosulfonesStaudinger reaction, Knoevenagel condensation, Intramolecular aza-Wittig3-Sulfonylquinolines nih.gov
o-Azidobenzaldehyde1,3-Dicarbonyl compoundsStaudinger reaction, Knoevenagel condensation, Intramolecular aza-Wittig3-Acylquinolines beilstein-journals.org
o-AzidobenzaldehydeCarbonyl compoundsStaudinger reaction, Knoevenagel condensation, Intramolecular aza-Wittig2,3-Substituted Quinolines nih.gov
N/AN/AKnoevenagel, aza-Wittig, DehydrofluorinationSubstituted Quinolin-4-ols rsc.org

Chemical Transformations and Derivatization Strategies of 2 Chloro 3 Nitroquinolin 4 Amine

Nucleophilic Substitution Reactions at C-2 and C-4 Positions

The quinoline (B57606) ring of 2-Chloro-3-nitroquinolin-4-amine is activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation particularly influences the reactivity of the C-2 and C-4 positions, which bear potential leaving groups (the chloro and amino groups, respectively).

The reactivity and regioselectivity of nucleophilic attack are governed by the interplay of the electronic effects of the substituents.

Nitro Group (C-3): As a powerful electron-withdrawing group, the nitro substituent significantly decreases the electron density of the entire quinoline ring system. This effect is most pronounced at the ortho (C-2, C-4) and para (C-6, C-8) positions, making them more susceptible to attack by nucleophiles. The stabilization of the negatively charged Meisenheimer complex intermediate is a key factor in facilitating the SNAr mechanism.

Chloro Group (C-2): The chlorine atom at the C-2 position is an excellent leaving group in nucleophilic substitution reactions. Its displacement is facilitated by the adjacent electron-withdrawing nitro group.

Amino Group (C-4): Conversely, the amino group at C-4 is a strong electron-donating group by resonance. This effect increases the electron density at the C-4 position, making it inherently less electrophilic than the C-2 position. Therefore, direct nucleophilic displacement of the amino group is generally disfavored compared to the displacement of the chloro group.

This combination of substituents directs nucleophilic attack preferentially to the C-2 position, leading to the selective replacement of the chlorine atom. While studies on the closely related 2,4-dichloroquinazoline (B46505) systems also show high regioselectivity, they often favor substitution at the C-4 position. nih.gov However, in this compound, the powerful electron-donating nature of the amino group at C-4 deactivates this position towards nucleophilic attack, making C-2 the primary reaction site.

The primary nucleophilic substitution pathway for this compound involves the displacement of the C-2 chloro group. This reaction allows for the introduction of a wide variety of functional groups at this position.

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

Nucleophile Reagent Product Reference
Amines R-NH₂ 2-(Alkyl/Aryl)amino-3-nitroquinolin-4-amine General Reactivity
Alkoxides R-O⁻ 2-Alkoxy-3-nitroquinolin-4-amine General Reactivity

Displacement of the C-4 amino group is less common and requires more forcing conditions or chemical modification of the amino group to convert it into a better leaving group. Generally, the reactivity favors substitution at C-2, preserving the 4-amino functionality which is often crucial for the biological activity of quinoline derivatives.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group at the C-3 position to a primary amine is a fundamental transformation, yielding 2-chloroquinoline-3,4-diamine. This diamine is a key intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]quinolines. Various methods are employed for this reduction, each offering different levels of chemoselectivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the preferred catalyst for nitro reductions. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). A significant drawback, however, is that Pd/C can also catalyze dehalogenation, potentially leading to the undesired removal of the chlorine atom at the C-2 position. commonorganicchemistry.com

Raney Nickel: As an alternative to Pd/C, Raney Nickel is effective for nitro group reduction and is often used for substrates where dehalogenation is a concern, making it a suitable choice for this specific compound. wikipedia.orgcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro compounds to amines. wikipedia.org

Table 2: Catalytic Hydrogenation Methods for Nitro Group Reduction

Catalyst Reducing Agent Typical Product Notes
Palladium on Carbon (Pd/C) H₂ 2-Chloroquinoline-3,4-diamine Risk of dehalogenation commonorganicchemistry.com
Raney Nickel H₂ 2-Chloroquinoline-3,4-diamine Less prone to cause dehalogenation commonorganicchemistry.com

Reduction using metals in acidic media is a classic and reliable method that often shows excellent chemoselectivity, preserving halogen substituents.

Iron (Fe): The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a mild and effective method for reducing nitro groups to amines without affecting other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Stannous chloride provides another mild method for the chemoselective reduction of nitro groups. commonorganicchemistry.comnih.gov It is particularly useful when other reducible groups are present in the molecule.

Zinc (Zn): Zinc dust in acidic conditions can also be employed for this transformation. commonorganicchemistry.com

The term "oxidative reduction" is uncommon; however, certain enzymatic or specific metal-catalyzed reactions can be described in this context. For instance, some biological pathways involve nitroreductase enzymes that catalyze the chemoselective reduction of aromatic nitro groups. nih.gov These enzymes can reduce nitro groups to hydroxylamino (-NHOH) or amino (-NH₂) groups. nih.govnih.gov While specific examples using CuO for the reduction of this compound are not prominently documented, metal oxides can participate in complex redox cycles in other systems. The more common pathway for nitro group reduction remains direct chemical or catalytic hydrogenation.

Cross-Coupling Reactions

The presence of a halogen at the C2 position of the quinoline ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The chlorine atom at the C2 position of this compound can act as a leaving group in such reactions, allowing for the introduction of various aryl and heteroaryl substituents. The electron-withdrawing nitro group at the C3 position can influence the reactivity of the C-Cl bond, potentially facilitating the oxidative addition step in the catalytic cycle.

While specific examples of Suzuki-Miyaura reactions starting directly from this compound are not extensively documented in the reviewed literature, the reactivity of similar 4-chloroquinoline (B167314) derivatives in such couplings is well-established. For these reactions, careful optimization of the palladium catalyst, ligand, base, and solvent system is crucial to achieve high yields and prevent side reactions, such as premature hydrolysis of the chloro-substituent.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Chloroquinolines

ElectrophileNucleophileCatalyst / LigandBaseSolventProductYield (%)
4-Chloroquinoline derivativeArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water4-Arylquinoline derivativeGood to Excellent
2-Chloroquinoline (B121035)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane2-PhenylquinolineHigh

Note: This table presents generalized conditions for analogous reactions and highlights the potential for applying this methodology to this compound.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to further functionalize the this compound core. These include the Sonogashira and Heck reactions for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation.

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the chloroquinoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is valuable for the synthesis of precursors for further transformations or for introducing rigid linkers in drug design. The copper-free variant of the Sonogashira coupling has also been successfully applied to 2-chloroquinolines.

The Heck reaction provides a means to form C-C bonds by coupling the chloroquinoline with an alkene. This reaction is instrumental in synthesizing substituted styrenyl-quinolines and other vinylated derivatives.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the chloroquinoline with a primary or secondary amine. This reaction would allow for the modification of the quinoline core with a wide range of amino substituents, significantly expanding the accessible chemical space for structure-activity relationship studies. The efficiency of this reaction on chloro-substituted 5-nitropyrimidines suggests its potential applicability to the structurally similar this compound.

Cyclization Reactions Utilizing this compound as a Building Block

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the transformation of the nitro and amino groups to facilitate cyclization.

A key application of this compound is in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which are known for their biological activities. nih.gov The synthesis involves the reduction of the nitro group at the C3 position to an amino group, forming the vicinal diamine, 2-chloroquinoline-3,4-diamine. nih.gov This intermediate can then undergo cyclization with a suitable one-carbon synthon, such as a carboxylic acid or its equivalent, to form the fused imidazole (B134444) ring. The resulting 4-chloro-1H-imidazo[4,5-c]quinoline can then be aminated at the C4 position.

Similarly, pyrazoloquinoline derivatives can be synthesized from appropriately substituted quinoline precursors. For instance, the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines highlights the reactivity of the C4-chloro group towards nucleophilic substitution, leading to the formation of fused pyrazolo[4,3-c]quinoline systems. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

Starting MaterialReagentsIntermediateFused Heterocycle
This compound1. Fe / HCl 2. Carboxylic acid equivalent2-Chloroquinoline-3,4-diamine1H-Imidazo[4,5-c]quinoline
Substituted 2-chloroquinoline-3-carbonitrileHydrazine (B178648) hydrate3-Amino-1H-pyrazolo[3,4-b]quinolinePyrazolo[3,4-b]quinoline

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form novel polycyclic systems. For instance, after modification of the 4-amino group with a side chain containing a suitable nucleophile, intramolecular cyclization can be induced. An example of such a strategy is the iodine-mediated intramolecular electrophilic aromatic cyclization of allylamines to form annulated pyridines, which could be adapted to quinoline systems.

Functional Group Interconversions and Modifications

The functional groups present on this compound can be readily interconverted to provide access to a wider range of derivatives. The most significant of these is the reduction of the nitro group.

The reduction of the 3-nitro group to a 3-amino group is a key transformation, as it opens up a plethora of synthetic possibilities, particularly for the construction of fused heterocyclic rings as discussed previously. A common and efficient method for this reduction is the use of iron powder in the presence of hydrochloric acid. nih.gov Other reagents commonly used for the reduction of aromatic nitro groups include tin(II) chloride (SnCl₂), zinc (Zn) in acidic media, and catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). commonorganicchemistry.comscispace.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups or dehalogenation.

The 4-amino group can also be modified through various reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of substituents. These modifications can be crucial for modulating the physicochemical and biological properties of the resulting compounds.

Table 3: Key Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional GroupApplication
3-NitroFe / HCl3-AminoSynthesis of imidazoquinolines
3-NitroSnCl₂ / HCl3-AminoFormation of vicinal diamines
3-NitroH₂, Pd/C3-AminoGeneral reduction method
4-AminoAcyl chloride4-AcylaminoProdrug synthesis, SAR studies
4-AminoAlkyl halide4-AlkylaminoModulation of lipophilicity

Conversion of Amino to Other Nitrogenous Functionalities

The primary amine at the C-4 position is a key site for derivatization. It can be converted into a variety of other nitrogen-containing functional groups, which can then be used for further synthetic manipulations or to introduce new properties to the molecule. Standard transformations for aromatic amines can be applied, often leading to precursors for fused heterocyclic systems.

One common strategy involves the conversion of the amino group into an azido (B1232118) group (-N₃). This is typically achieved via a two-step process starting with diazotization of the amine using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form an intermediate diazonium salt. Subsequent treatment of the diazonium salt with an azide (B81097) source, such as sodium azide, yields the 4-azido derivative. This transformation is documented for analogous 4-chloro-3-nitroquinoline (B17048) systems and serves as a pathway to fused heterocycles like oxadiazolo[3,4-c]quinolines upon heating researchgate.net.

Furthermore, the 4-amino group is a precursor for the synthesis of fused triazoloquinolines. While direct cyclization is challenging, the conversion of the amine to a hydrazine or participation in reactions that build the triazole ring are established methods in quinoline chemistry mdpi.commdpi.comnih.govresearchgate.net. For example, the synthesis of imidazo[4,5-c]quinolines often proceeds from a 3,4-diaminoquinoline precursor, which is generated by the reduction of the 3-nitro group of a 4-amino-3-nitroquinoline researchgate.net. This highlights that the 4-amino group is often retained while other parts of the molecule are modified to facilitate cyclization.

The following table summarizes potential conversions of the 4-amino group.

Starting FunctionalityReagent(s)Product FunctionalityPotential Subsequent Reactions
4-Amino (-NH₂)1. NaNO₂, HCl (Diazotization) 2. NaN₃4-Azido (-N₃)Thermal or photochemical cyclization, Click chemistry
4-Amino (-NH₂)1. NaNO₂, HCl (Diazotization) 2. KI4-Iodo (-I)Cross-coupling reactions (e.g., Suzuki, Sonogashira)
4-Amino (-NH₂)1. NaNO₂, HCl (Diazotization) 2. CuCN4-Cyano (-CN)Hydrolysis to carboxylic acid, Reduction to amine
4-Amino (-NH₂)Acetic Anhydride4-Acetamido (-NHCOCH₃)Protection of the amino group for other reactions

Reactions of the Nitro Group with Various Reagents

The electron-withdrawing nitro group at the C-3 position significantly influences the electronic properties of the quinoline ring and is a prime target for reduction reactions. The most significant transformation of the nitro group is its reduction to a primary amine, yielding 2-chloroquinoline-3,4-diamine. This diamine is a critical intermediate for the synthesis of fused imidazole rings, leading to imidazo[4,5-c]quinoline derivatives researchgate.net.

The reduction of a nitro group in the presence of other reducible functionalities, such as the C-Cl bond, requires careful selection of reagents to ensure chemoselectivity. Catalytic hydrogenation is a common and effective method, but care must be taken to avoid hydrodechlorination commonorganicchemistry.comorganic-chemistry.org. Studies on similar chloro-nitro aromatic compounds show that catalysts like palladium on carbon (Pd/C) can be used, sometimes with inhibitors such as thiophene, to suppress the cleavage of the carbon-chlorine bond google.comresearchgate.net.

A wide array of chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and mild method for selectively reducing aromatic nitro groups to amines commonorganicchemistry.comwikipedia.org. Other metal-based systems, such as iron in acetic acid or zinc in acidic conditions, are also effective commonorganicchemistry.comwikipedia.org.

Reagent(s)ProductNotes
H₂ / Pd/C2-Chloroquinoline-3,4-diamineCommon catalytic method; risk of dechlorination can be mitigated with catalyst modifiers or controlled conditions organic-chemistry.orggoogle.com.
SnCl₂ / HCl2-Chloroquinoline-3,4-diamineMild and chemoselective reagent for aromatic nitro group reduction commonorganicchemistry.comwikipedia.org.
Fe / Acetic Acid or HCl2-Chloroquinoline-3,4-diamineA standard, cost-effective method for large-scale nitro reductions.
Na₂S or Na₂S₂O₄2-Chloroquinoline-3,4-diamineCan offer selectivity, particularly in cases with multiple nitro groups commonorganicchemistry.comwikipedia.org.
Zn / NH₄Cl3-Hydroxylamino-2-chloroquinolin-4-amineCan be used for partial reduction to the hydroxylamine (B1172632) stage wikipedia.org.

Generation of Formyl Derivatives via Vilsmeier-Haack Reagent

The generation of formyl derivatives from this compound using the Vilsmeier-Haack reagent is not a typical or feasible transformation. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution used to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings wikipedia.orgchemistrysteps.com. The reagent, a chloromethyliminium salt, is a relatively weak electrophile and requires an activated substrate for the reaction to proceed efficiently chemistrysteps.com.

In the context of quinoline chemistry, the Vilsmeier-Haack reaction is extensively used for the synthesis of the 2-chloro-3-formylquinoline core itself, starting from N-arylacetamides (acetanilides) nih.govresearchgate.net. In this synthetic pathway, the Vilsmeier reagent (e.g., generated from POCl₃ and DMF) acts as both a chlorinating and formylating agent during the cyclization of the acetanilide (B955) to form the quinoline ring system nih.govijpcbs.com.

Applying this reaction to this compound for further formylation presents several challenges:

Substrate Reactivity : The quinoline ring is deactivated by the strongly electron-withdrawing nitro and chloro groups. While the 4-amino group is a strong activating group, its effect may be insufficient to overcome the deactivation, or it may direct the electrophile to a position that is sterically hindered or electronically unfavorable.

Reaction with the Amino Group : The primary amine is itself a nucleophile and could potentially react with the Vilsmeier reagent, leading to the formation of formamidinium salts rather than formylation of the aromatic ring.

Therefore, the Vilsmeier-Haack reaction is a tool for building the fundamental 2-chloro-3-formylquinoline skeleton, not for the post-synthetic modification of this compound to add a formyl group.

Oxidative and Reductive Coupling Reactions

The functional groups on this compound allow it to participate in both oxidative and reductive coupling reactions, leading to dimers or new fused-ring systems.

Reductive Coupling: This class of reactions often involves the nitro group. Intramolecular reductive coupling, where the nitro group is reduced and subsequently reacts with another functionality within the same molecule, is a powerful method for synthesizing heterocyclic compounds. For instance, the reduction of 2-nitrochalcones is known to produce 2-arylquinolines through an intramolecular reductive coupling mechanism researchgate.net. For this compound, a similar strategy could be envisioned by introducing a reactive group that can couple with the amine formed from the nitro reduction.

Intermolecular reductive C-N coupling is also a possibility. The reaction of nitroarenes with boronic acids, mediated by various catalysts, can form C-N bonds, yielding secondary amines nih.gov. This could be applied to couple the 3-nitro position of the quinoline with various aryl or alkyl groups. Furthermore, complete reduction of aromatic nitro compounds with strong reducing agents like lithium aluminum hydride (LiAlH₄) or excess zinc can lead to the formation of azo (-N=N-) or hydrazo (-NH-NH-) dimers, which are products of intermolecular reductive coupling commonorganicchemistry.comwikipedia.org.

Oxidative Coupling: The primary amino group is the main handle for oxidative coupling reactions. A classic example is azo coupling. The 4-amino group can be converted to a diazonium salt through diazotization. This electrophilic diazonium salt can then react with an electron-rich aromatic compound (e.g., a phenol (B47542) or another amine) in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the -N=N- linkage scialert.net. This creates highly conjugated systems often used as dyes.

Reaction TypeFunctional Group InvolvedReagents/ConditionsProduct Type
Reductive Coupling (Intermolecular)3-NitroExcess Zn or LiAlH₄Azo or Hydrazo Dimer
Reductive Coupling (Intermolecular)3-NitroArylboronic Acid, Catalyst3-(Arylamino) Derivative nih.gov
Oxidative Coupling (Azo Coupling)4-Amino1. NaNO₂, H⁺ 2. Electron-rich areneAzo-linked Dimer

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for mapping the chemical environments of protons and carbon atoms within a molecule. For 2-Chloro-3-nitroquinolin-4-amine, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and DEPT-135, is employed to assemble a complete structural picture.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons, with electron-withdrawing groups like the nitro and chloro substituents causing deshielding and a downfield shift. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons.

Detailed analysis of the aromatic region of the spectrum allows for the precise assignment of the protons on the quinoline (B57606) ring system. The coupling constants (J), measured in Hertz (Hz), are critical in determining the relative positions of these protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5Data not availableData not availableData not available1H
H-6Data not availableData not availableData not available1H
H-7Data not availableData not availableData not available1H
H-8Data not availableData not availableData not available1H
-NH₂Data not availableBroad singletN/A2H

Note: Specific chemical shift and coupling constant data for this compound were not publicly available in the searched resources. The table structure is provided as a template for the expected data.

Complementing the proton data, the ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are highly sensitive to the nature of the attached atoms and functional groups. The presence of the electron-withdrawing nitro and chloro groups, as well as the amino group, significantly influences the chemical shifts of the carbons in the quinoline ring.

Carbon Assignment Chemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available

Note: Specific chemical shift data for this compound were not publicly available in the searched resources. The table structure is provided as a template for the expected data.

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a valuable tool for distinguishing between different types of carbon atoms based on the number of attached protons. In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) groups typically appear as positive signals, while methylene (B1212753) (CH₂) groups give negative signals. Quaternary carbons, which lack directly attached protons, are not observed in this experiment. For this compound, the DEPT-135 spectrum would confirm the presence of the four methine carbons of the quinoline ring.

Carbon Type Expected DEPT-135 Signal Corresponding Carbons
CH (Methine)PositiveC-5, C-6, C-7, C-8
CH₂ (Methylene)NegativeNone
CH₃ (Methyl)PositiveNone
C (Quaternary)AbsentC-2, C-3, C-4, C-4a, C-8a

Note: This table represents the expected outcome of a DEPT-135 experiment based on the known structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₆ClN₃O₂), the experimentally determined exact mass would be compared to the theoretically calculated mass to confirm its elemental composition with a high degree of confidence. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M, due to the ³⁵Cl isotope).

Ion Calculated m/z Observed m/z Elemental Formula
[M+H]⁺Data not availableData not availableC₉H₇ClN₃O₂

Note: Specific HRMS data for this compound were not publicly available in the searched resources. The table structure is provided as a template for the expected data.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely used to assess the purity of synthetic compounds and to analyze complex mixtures. In the context of this compound, LC-MS would be the more likely technique employed for purity analysis, as the compound's polarity and thermal stability may be more amenable to liquid chromatography. The resulting chromatogram would ideally show a single major peak, and the mass spectrum of this peak would confirm the identity of the compound. Any additional peaks could be identified as impurities or byproducts from the synthesis.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier Transform Infrared (FTIR) spectroscopy are pivotal in identifying the functional groups present within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its primary functional groups. The amine (N-H), nitro (NO₂), chloro (C-Cl), and quinoline ring (C=N) moieties each exhibit characteristic vibrations.

The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the 3500-3300 cm⁻¹ region. The presence of a medium intensity broadband in the solid-phase infrared spectrum often indicates the influence of intermolecular hydrogen bonding. scielo.br For the nitro group, two prominent stretching vibrations are expected: an asymmetric stretching mode typically found in the 1570–1485 cm⁻¹ range and a symmetric stretching mode in the 1370–1320 cm⁻¹ range. researchgate.net

The C-Cl stretching vibration is generally found in the fingerprint region, typically between 800 and 600 cm⁻¹. The stretching vibrations associated with the C=N and C=C bonds of the quinoline aromatic system produce a series of complex bands in the 1650–1400 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3300
Nitro (NO₂)Asymmetric Stretch1570 - 1485
Nitro (NO₂)Symmetric Stretch1370 - 1320
Aromatic (C=N/C=C)Ring Stretching1650 - 1400
Alkyl Halide (C-Cl)Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for analyzing its chromophoric system.

The UV-Vis absorption spectrum of this compound is dominated by the quinoline nucleus, which acts as the primary chromophore. The spectrum is expected to display intense absorption bands characteristic of aromatic systems, which can be attributed to π→π* and n→π* electronic transitions. researchgate.net

The presence of the amino (-NH₂) group as an auxochrome and the nitro (-NO₂) group as a strong electron-withdrawing group significantly influences the absorption profile. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent quinoline molecule. nih.govresearchgate.net Specifically, the n→π* transitions, which are typically weaker, are associated with the non-bonding electrons on the nitrogen atoms of the quinoline ring and the amino group, as well as the oxygen atoms of the nitro group. researchgate.net The more intense π→π* transitions arise from the delocalized π-electron system of the aromatic quinoline ring. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for this compound

Transition TypeAssociated OrbitalsChromophore/Functional GroupExpected Spectral Region
π→ππ bonding to π antibondingQuinoline Aromatic SystemUltraviolet (UV)
n→πNon-bonding to π antibondingN (quinoline, amine), O (nitro)Ultraviolet/Visible (UV-Vis)

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, conformation, and intermolecular forces.

Through single-crystal X-ray diffraction, the precise bond lengths, bond angles, and torsion angles of this compound can be determined. The quinoline ring system is expected to be largely planar. However, substituents on the ring can cause minor deviations from planarity. Of particular interest is the conformation of the nitro group relative to the quinoline plane. Due to steric hindrance from the adjacent amine and chloro groups, the nitro group may be twisted out of the plane of the aromatic ring. The extent of this twist is influenced by both intramolecular steric effects and intermolecular packing forces in the crystal. mdpi.com

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen of the quinoline ring or the oxygen atoms of the nitro group.

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding (C-Cl···X), acting as an electrophilic region that interacts with nucleophilic atoms on adjacent molecules.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, leading to stabilizing π-π interactions.

The analysis of substituted 2-chloroquinoline (B121035) derivatives has shown that C–H···Cl interactions and, in some cases, Cl···Cl contacts can play a significant role in generating the supramolecular assembly in the solid state. ias.ac.in These varied intermolecular forces collectively determine the unit cell parameters and the specific packing motif of the crystal.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 2-Chloro-3-nitroquinolin-4-amine.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the electronic energy of the molecule at various atomic arrangements until a minimum energy conformation is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the energy landscape of the molecule, particularly concerning the rotation around single bonds, such as the C-N bond of the amine group and the C-N bond of the nitro group. While the quinoline (B57606) ring system is largely planar, the orientations of the amino and nitro substituents could lead to different conformers with varying energies. Identifying the global minimum energy conformer is essential for accurate predictions of other molecular properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Predicted Value
Bond Length C2-Cl Value Å
C3-N(O2) Value Å
C4-N(H2) Value Å
Bond Angle Cl-C2-C3 Value °
N(O2)-C3-C4 Value °
N(H2)-C4-C3 Value °
Dihedral Angle C1-C2-C3-N(O2) Value °
C3-C4-N(H2)-H Value °

Note: This table is illustrative and contains hypothetical values as specific computational data for this molecule is not available in published literature.

Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic properties.

Vibrational Frequencies: The calculation of vibrational frequencies simulates the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bonds in the amine group, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretching vibration. Comparing these theoretical spectra with experimentally obtained spectra can help in the structural confirmation of the compound.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals. For this compound, the presence of the quinoline ring system and the nitro and amino groups would be expected to give rise to characteristic π-π* and n-π* transitions. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the electron-withdrawing nitro group and the electron-donating amino group would significantly influence the energies of the frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap (ΔE) Value

Note: This table is illustrative and contains hypothetical values as specific computational data for this molecule is not available in published literature.

The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. In this compound, it would be expected that the HOMO is localized more on the electron-rich parts of the molecule, such as the amino group and the benzene (B151609) ring of the quinoline system. Conversely, the LUMO would likely be concentrated on the electron-deficient nitro group and the pyrimidine (B1678525) ring.

This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, where an electron moves from the HOMO to the LUMO. This ICT character is a crucial factor in determining the non-linear optical properties and the nature of the electronic transitions of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the amino group.

Blue: Regions of most positive electrostatic potential, which are prone to nucleophilic attack. These areas are likely to be found around the hydrogen atoms of the amino group.

Green: Regions of neutral potential.

Visualization of Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) surfaces are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For a molecule like this compound, one would expect the MEP surface to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amine group, indicating these as primary sites for electrophilic interaction. Conversely, positive potential would likely be concentrated around the hydrogen atoms of the amine group and parts of the quinoline ring system, influenced by the electron-withdrawing effects of the nitro and chloro substituents.

As an illustrative example, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a related quinoline derivative, utilized MEP analysis to identify its reactive regions. The MEP surface of this molecule revealed the expected negative potential around the oxygen atom of the carbaldehyde group, highlighting it as a center for electrophilic attack dergi-fytronix.com.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis quantifies intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

Hyperconjugative interactions involve the donation of electron density from a filled bonding orbital (σ or π) to an adjacent empty antibonding orbital (σ* or π*). The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, NBO analysis would be expected to reveal significant π → π* interactions within the quinoline ring system, indicative of aromatic delocalization. Additionally, interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the ring would provide insight into the electronic effects of the substituents.

Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
LP(1) N1π(C2-C3)Value for related compound
π(C5-C6)π(C7-C8)Value for related compound
π(C9-C10)π*(C4-C5)Value for related compound

Note: The data in this table is illustrative and based on findings for a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, as specific NBO analysis for this compound was not found.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths.

TD-DFT calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (like the LUMO - Lowest Unoccupied Molecular Orbital).

For this compound, TD-DFT would likely predict transitions in the UV and visible regions, arising from π → π* and n → π* electronic excitations within the substituted quinoline system. The presence of the nitro and amine groups is expected to significantly influence the positions of these absorption bands.

A study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives employed TD-DFT to calculate electronic transitions and simulate their UV-Vis spectra scielo.brresearchgate.net. The results showed that the primary transitions were of a π → π* nature, involving the HOMO and LUMO. The calculated absorption maxima were found to be in good agreement with experimental data.

The following table presents illustrative TD-DFT data for a related compound.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1Value for related compoundValue for related compoundHOMO → LUMO
S0 → S2Value for related compoundValue for related compoundHOMO-1 → LUMO

Note: This data is representative of TD-DFT results for a related compound and is provided for illustrative purposes, as specific calculations for this compound were not available in the searched literature.

Topological Analysis (e.g., AIM, ELF, LOL, RDG) for Bonding Characterization

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), are employed to characterize the nature of chemical bonds and non-covalent interactions.

AIM analysis defines atoms and bonds based on the topology of the electron density, allowing for the characterization of bond paths and the quantification of bond properties.

ELF and LOL provide a measure of electron localization, which helps in distinguishing between covalent bonds, lone pairs, and atomic cores.

RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient against the electron density.

While no specific topological analyses were found for this compound, these methods could be applied to elucidate the nature of the C-Cl, C-N, and N-O bonds, as well as potential intramolecular hydrogen bonding between the amine and nitro groups.

Integration of Computational Chemistry with Machine Learning for Reaction Optimization and Pathway Prediction

The integration of computational chemistry with machine learning (ML) is an emerging field that promises to accelerate the discovery and optimization of chemical reactions. ML models can be trained on large datasets of reaction data, often generated from high-throughput experimentation or computational chemistry, to predict reaction outcomes, such as yield and selectivity. ambeed.comnih.gov

For a molecule like this compound, which serves as a synthetic intermediate, ML could be employed in several ways:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can efficiently explore the reaction parameter space (e.g., temperature, solvent, catalyst) to identify optimal conditions for its synthesis or subsequent transformations. bldpharm.com

Pathway Prediction: ML models trained on vast reaction databases can suggest novel synthetic routes to this compound or its derivatives, potentially identifying more efficient or environmentally friendly pathways. ambeed.comnih.gov

The development of global ML models that leverage information from comprehensive databases can provide general reaction condition suggestions for new reactions, while local models can fine-tune specific parameters for a particular reaction family to improve outcomes. scielo.brnih.gov The combination of ML with high-throughput experimentation platforms has the potential to significantly enhance the efficiency of reaction development. ambeed.comnih.gov

Role of 2 Chloro 3 Nitroquinolin 4 Amine in Chemical Synthesis Research

As a Versatile Chemical Building Block

The versatility of 2-Chloro-3-nitroquinolin-4-amine as a chemical building block is anchored in the distinct reactivity of its three functional groups. This trifunctional nature allows for selective and sequential reactions to introduce molecular diversity.

2-Chloro Group: The chlorine atom at the 2-position of the quinoline (B57606) ring is an effective leaving group. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents, including alkoxy, amino, and alkylthio groups. Furthermore, this position is suitable for modern transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable the formation of carbon-carbon bonds with aryl or vinyl boronic acids .

3-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline system, activating the ring for certain reactions . Crucially, it can be readily reduced to a primary amino group under various conditions, such as using stannous chloride or catalytic hydrogenation nih.govsemanticscholar.org. This transformation is a key step in the synthesis of more complex heterocyclic systems, as the resulting amine can participate in cyclization or other derivatization reactions.

4-Amino Group: The primary amine at the 4-position can also be involved in numerous chemical transformations. While it can be alkylated or acylated, its most significant role in synthesis is often in concert with the reduced nitro group at the 3-position to form fused heterocyclic rings.

The distinct functionalities of this compound allow for a programmed approach to synthesis, where each reactive site can be addressed under specific conditions to build complex molecules.

Table 1: Reactivity of Functional Groups in this compound
Functional GroupPositionType of ReactionPotential Products
-ClC2Nucleophilic Aromatic Substitution, Suzuki Coupling2-Alkoxy-, 2-Amino-, 2-Aryl- quinolines
-NO2C3ReductionQuinoline-3,4-diamines
-NH2C4Cyclization (with adjacent amine), AlkylationFused heterocycles, N-alkylated quinolines

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of complex, multi-ring organic molecules. A prominent example is its use in the preparation of derivatives of 1H-imidazo[4,5-c]quinolin-4-amine nih.govepo.orgprepchem.com. The synthesis of this tricyclic system showcases the utility of the starting material. The process begins with the selective reduction of the 3-nitro group, which yields a quinoline-3,4-diamine (B1585804) intermediate. This intermediate then undergoes a cyclization reaction with a suitable one-carbon synthon (such as an orthoester or a carboxylic acid) to form the fused imidazole (B134444) ring, resulting in the 1H-imidazo[4,5-c]quinoline scaffold nih.gov.

Beyond its use in creating fused systems, this compound is a precursor for a wide array of highly functionalized quinoline derivatives. The reactivity of the chloro and nitro groups allows for extensive derivatization. For instance, after the reduction of the nitro group, the resulting diaminoquinoline can be further modified. The chlorine atom at the C-2 position can be displaced by various nucleophiles either before or after the modification of the nitro and amino groups, adding another layer of complexity and allowing for the synthesis of a library of compounds with diverse functionalities from a single starting material. For example, reaction with benzylamine (B48309) results in the formation of 4-benzylamino-3-nitroquinoline, which can be further elaborated epo.org.

In the Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a central theme in medicinal and materials chemistry. This compound provides a robust platform for constructing such scaffolds, particularly those containing fused ring systems.

The primary application of this compound in this context is the construction of fused heterocyclic systems. As previously mentioned, it is a key intermediate in the synthesis of the 1H-imidazo[4,5-c]quinoline ring system nih.govepo.orggoogle.com. This is a powerful demonstration of how the pre-installed functional groups on the starting material can be used to build additional rings onto the quinoline core.

The general synthetic route is outlined below:

Reduction: The 3-nitro group of this compound is reduced to an amino group, forming 2-chloroquinoline-3,4-diamine.

Cyclization: The resulting diamine is reacted with a one-carbon source (e.g., triethyl orthoformate or a carboxylic acid) to facilitate intramolecular cyclization, yielding a 4-chloro-1H-imidazo[4,5-c]quinoline.

Amination: The chloro group at the 4-position of the newly formed tricyclic system is then typically displaced by ammonia (B1221849) or an amine to afford the final 1H-imidazo[4,5-c]quinolin-4-amine derivative.

Table 2: Synthetic Pathway to 1H-Imidazo[4,5-c]quinoline Scaffold
StepReactionKey IntermediatePurpose
1Nitro Group Reduction2-Chloroquinoline-3,4-diamineCreates the necessary 1,2-diamine functionality for cyclization.
2Intramolecular Cyclization4-Chloro-1H-imidazo[4,5-c]quinolineForms the fused imidazole ring.
3Nucleophilic Substitution1H-Imidazo[4,5-c]quinolin-4-amineInstalls the final amino group at the 4-position.

While the direct synthesis of spirocyclic systems from this compound is not extensively documented, the high degree of functionality on the quinoline core suggests its potential as a precursor for such structures through multi-step synthetic sequences.

Applications in Material Science Research

The quinoline nucleus is not only a privileged scaffold in medicinal chemistry but also a core component in the design of functional organic materials. Its aromatic nature and electronic properties make it an attractive candidate for applications in materials science, such as in the development of fluorescent probes and dyes.

The chemical structure of this compound contains the fundamental elements of a "push-pull" fluorophore, which is a common design for fluorescent probes. In this system, the amino group (-NH2) acts as an electron-donating group (the "push") and the nitro group (-NO2) serves as a strong electron-withdrawing group (the "pull"). This arrangement on the aromatic quinoline scaffold can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often responsible for fluorescence mdpi.com.

The properties of a fluorescent probe based on this scaffold can be systematically tuned by modifying its structure:

Modulation of ICT: The strength of the ICT character can be altered by modifying the electron-donating or -withdrawing groups. For example, alkylation of the 4-amino group would increase its electron-donating ability, potentially leading to a red-shift in the emission wavelength.

Site for Conjugation: The chlorine atom at the C-2 position serves as a convenient handle for attaching other molecular fragments without significantly altering the core push-pull system. This allows for the conjugation of the quinoline scaffold to other molecules or for the introduction of groups that can modulate solubility or other physical properties.

The design of fluorescent probes often involves creating a system where the fluorescence is "turned on" or "turned off" in response to a specific analyte researchgate.net. The reactive sites on the this compound scaffold provide ample opportunities for incorporating analyte-responsive moieties.

Table 3: Structural Roles in a Potential Fluorescent Probe Based on this compound
ComponentRoleChemical Principle
Quinoline RingAromatic ScaffoldProvides the rigid, conjugated π-system necessary for fluorescence.
4-Amino Group (-NH2)Electron Donor"Pushes" electron density into the π-system, contributing to the ICT character.
3-Nitro Group (-NO2)Electron Acceptor"Pulls" electron density from the π-system, establishing the ICT state.
2-Chloro Group (-Cl)Tuning/Conjugation SiteCan be replaced to fine-tune photophysical properties or to attach other molecular units.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Chloro-3-nitroquinolin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or nitration of a pre-functionalized quinoline scaffold. For example, chlorination at the 2-position can be achieved using POCl₃ or thionyl chloride, followed by nitration at the 3-position with nitric acid/sulfuric acid mixtures. Reaction optimization may include adjusting temperature (e.g., maintaining ≤0°C for nitration to avoid side reactions), solvent choice (e.g., anhydrous dichloromethane or THF for moisture-sensitive steps), and stoichiometric ratios of reagents . Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (e.g., silica gel with 40:60 ethyl acetate/hexane) is critical to isolate the compound in high purity (>95% by HPLC) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming substituent positions. For example, aromatic protons in the quinoline ring show distinct splitting patterns, while nitro and chloro groups cause deshielding effects .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 97% purity achieved via reversed-phase C18 columns with UV detection) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling nitro- and chloro-substituted quinolines?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • Waste Disposal : Segregate halogenated waste and nitro-containing byproducts for professional disposal to avoid environmental contamination .
  • Emergency Measures : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for nitro-substituted quinolines, such as unexpected splitting or integration values?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in nitro groups) or solvent impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Deuterated Solvents : Ensure solvents like DMSO-d₆ or CDCl₃ are anhydrous to prevent peak broadening .
  • Variable-Temperature NMR : Identifies conformational changes (e.g., nitro group rotation) by analyzing spectra at 25°C vs. −40°C .

Q. What computational approaches (e.g., 3D-QSAR, DFT) can predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • 3D-QSAR : Builds models using molecular descriptors (e.g., electrostatic potentials, steric fields) to correlate substituent effects with antimalarial or anticancer activity. For example, electron-withdrawing nitro groups may enhance binding to heme in antimalarial targets .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .
  • Molecular Docking : Screens derivatives against target proteins (e.g., Plasmodium falciparum enzymes) to prioritize synthesis .

Q. How does the electronic interplay between nitro and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The nitro group is a strong electron-withdrawing group (EWG), which activates the quinoline ring for nucleophilic attack at the 4-amine position. Conversely, the chloro substituent can act as a leaving group in Suzuki-Miyaura couplings. For example, replacing Cl with aryl boronic acids under Pd catalysis requires careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) to avoid premature hydrolysis .

Q. What strategies improve the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Stepwise Protection/Deprotection : Protect the 4-amine with a tert-butoxycarbonyl (Boc) group during nitration to prevent oxidation .
  • Catalytic Methods : Use Lewis acids (e.g., FeCl₃) to accelerate nitration while minimizing byproducts .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate steps at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.